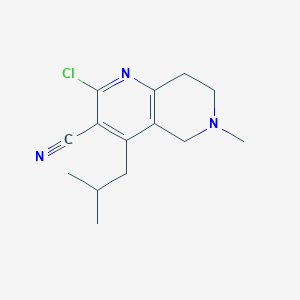

2-Chloro-4-isobutyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

CAS No.:

Cat. No.: VC15915064

Molecular Formula: C14H18ClN3

Molecular Weight: 263.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18ClN3 |

|---|---|

| Molecular Weight | 263.76 g/mol |

| IUPAC Name | 2-chloro-6-methyl-4-(2-methylpropyl)-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C14H18ClN3/c1-9(2)6-10-11(7-16)14(15)17-13-4-5-18(3)8-12(10)13/h9H,4-6,8H2,1-3H3 |

| Standard InChI Key | MQISKFNDFZFCGT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC1=C(C(=NC2=C1CN(CC2)C)Cl)C#N |

Introduction

Chemical Identity and Structural Analysis

The compound’s IUPAC name, 2-chloro-6-methyl-4-(2-methylpropyl)-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile, reflects its intricate architecture. The naphthyridine core—a bicyclic system comprising two fused pyridine rings—is substituted with chloro, methyl, isobutyl, and cyano functional groups. These substituents influence its electronic properties and steric profile, which are critical for reactivity and potential biological interactions .

The molecular structure features a partially saturated 5,6,7,8-tetrahydro-1,6-naphthyridine system, reducing aromaticity compared to fully unsaturated naphthyridines. This saturation may enhance solubility or alter binding affinities in medicinal chemistry contexts. The chloro group at position 2 and the cyano group at position 3 introduce electron-withdrawing effects, potentially stabilizing the ring system or directing electrophilic substitution reactions.

Physical and Chemical Properties

Available data on the compound’s physical state, solubility, and thermodynamic properties remain limited. According to safety data sheets, its physical state is unspecified, though it is likely a solid at room temperature given its molecular weight and structural complexity . Key properties include:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 263.76 g/mol | |

| Melting/Boiling Points | Not reported | |

| Solubility | Not reported | |

| Stability | Stable under recommended storage conditions |

The lack of empirical data on melting/boiling points and solubility underscores the need for further characterization. Stability studies indicate that the compound remains intact when stored in cool, dry environments away from strong oxidizers .

Synthetic Pathways and Manufacturing Considerations

Potential synthetic routes for the target compound may involve:

-

Ring Construction: Building the tetrahydro-naphthyridine core via cyclization of appropriately substituted pyridine or piperidine precursors.

-

Substituent Introduction: Introducing chloro, isobutyl, methyl, and cyano groups through sequential alkylation, halogenation, or cyanation reactions.

-

Purification: Chromatographic techniques to isolate the desired product from regioisomers or byproducts .

Challenges in synthesis likely include controlling regioselectivity during substitution and maintaining the stereochemical integrity of the tetrahydro ring system.

Applications and Research Directions

While no direct pharmacological studies are documented, the compound’s structural features align with naphthyridine derivatives explored in drug discovery. For instance, 1,6-naphthyridines are investigated as kinase inhibitors, antimicrobial agents, and anticancer compounds due to their ability to engage biological targets through hydrogen bonding and π-π interactions .

This table illustrates the diversity of naphthyridine applications and underscores the target compound’s unexplored potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume